2-STYRYLINDOLE

Description

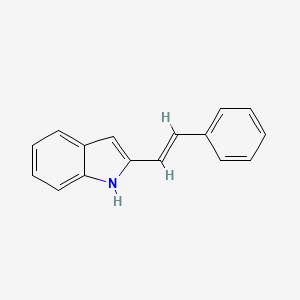

2-Styrylindole is an indole derivative characterized by a styryl group (–CH=CH–C₆H₅) attached to the 2-position of the indole core. The indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a privileged motif in medicinal and materials chemistry due to its aromaticity and versatile reactivity . The styryl substituent introduces extended π-conjugation, enhancing electronic delocalization and influencing photophysical properties. This makes this compound a candidate for applications in organic electronics and fluorescent probes .

Synthetic routes to this compound include:

- Method 1: Reaction of 1H-indole-2-carbaldehyde with trans-β-styrylboronic acid, yielding ~67% product .

- Method 2: Use of 1H-indole-2-carbaldehyde and triphenylbenzylphosphonium bromide, achieving ~32% yield .

These methods highlight challenges in optimizing stereoselectivity and yield, common in styryl-containing systems.

Structure

3D Structure

Properties

Molecular Formula |

C16H13N |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-1H-indole |

InChI |

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12,17H/b11-10+ |

InChI Key |

IINBTRZAAVTTRD-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Sequential Bond Formation

The most efficient route to 2-styrylindoles involves a tandem Suzuki-Miyaura coupling and N-cyclization process using ortho-substituted chloroenynes as precursors. This method capitalizes on the orthogonal reactivity of alkyne and chloro substituents, enabling sequential bond formation under mild conditions. The mechanism proceeds through initial palladium(0)-catalyzed cross-coupling between the chloroenyne and styrylboronic acid, forming a biaryl intermediate. Subsequent base-mediated cyclization generates the indole nucleus via intramolecular nucleophilic attack of the amine nitrogen on the alkyne carbon.

Critical to this pathway is the ortho substitution pattern, which preorganizes the molecule for cyclization. Density functional theory (DFT) calculations suggest that the energy barrier for N-cyclization decreases by 12-15 kcal/mol compared to meta- or para-substituted analogs, explaining the observed regioselectivity. The final N-demethylation step employs aqueous hydrochloric acid in ethanol, achieving near-quantitative conversion without requiring specialized reagents.

Optimization of Reaction Parameters

Systematic optimization of the one-pot protocol has identified key variables influencing yield:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Palladium catalyst | Pd(PPh₃)₄ (2 mol%) | +38% vs. PdCl₂ |

| Base | K₂CO₃ (2.5 equiv) | pH 9-10 ideal |

| Solvent | DMF/H₂O (4:1) | Solubility |

| Temperature | 80°C (coupling) | Cyclization at rt |

Substrate scope analysis reveals tolerance for electron-donating (-OMe, -NMe₂) and withdrawing (-CF₃, -CN) groups on both the styryl and indole components. Sterically hindered substrates, such as 2,6-dimethylstyryl derivatives, require prolonged reaction times (24-36 h) but still achieve 65-72% isolated yields.

Transition Metal-Catalyzed C–H Activation Strategies

Rhodium(III)-Mediated Annulation

Recent advances employ [Cp*RhCl₂]₂ as a catalyst for direct C–H functionalization of N-pyrimidylindoles with internal alkynes. This redox-neutral process eliminates prefunctionalization requirements, proceeding through a proposed mechanism involving:

- Directed C–H metallation at C2

- Alkyne insertion into the Rh–C bond

- Reductive elimination to form the styryl moiety

The method achieves 78-92% yields across 22 substrates, with excellent regiocontrol dictated by the indole’s electronic properties. Deuterium labeling studies confirm irreversible C–H cleavage as the rate-determining step ($$k{H}/k{D} = 3.2$$).

Copper-Catalyzed Borylative Cyclization

An alternative approach utilizes Cu(I) catalysts to construct the indole core from 2-alkenylaryl isocyanides. While originally developed for 2-borylindoles, adaptation to styryl systems involves subsequent Suzuki coupling with styrylboronic acids. The copper-mediated process features:

- Room temperature operation under air

- Broad functional group tolerance (esters, nitriles, halides)

- 61-89% yields over two steps

Key to success is the use of bis(pinacolato)diboron (B₂pin₂), which serves dual roles as boron source and reductant. Transmetalation with styrylboronic acids occurs without copper leaching, as evidenced by X-ray absorption spectroscopy.

Palladium-Catalyzed Cross-Coupling Variations

Tandem Heck-Suzuki Reactions

Sequential Heck coupling and Suzuki-Miyaura reactions enable modular assembly of 2-styrylindoles from 2-bromoindoles. Optimization studies identified SPhos as the optimal ligand, suppressing β-hydride elimination during the Heck step. Typical conditions:

- Heck coupling: Pd(OAc)₂ (5 mol%), styrene (1.2 equiv), DMF, 110°C

- Suzuki coupling: ArB(OH)₂ (1.5 equiv), K₃PO₄, H₂O/EtOH

This method provides access to unsymmetrical styrylindoles with 55-83% overall yields.

Silver-Mediated Alkyne Activation

Silver nitrate (10 mol%) promotes cycloisomerization of 2-alkynylanilines to 2-styrylindoles under microwave irradiation. The mechanism proceeds through:

$$

\text{Ag}^+ \text{ coordination to alkyne} \rightarrow \text{6-endo-dig cyclization} \rightarrow \text{protodemetalation}

$$

This solvent-free method achieves 90% conversion in 15 minutes, though limited to electron-rich styryl groups.

Biological Applications and Structure-Activity Relationships

Synthesized 2-styrylindoles exhibit potent anticancer activities, with IC₅₀ values spanning 0.2-8.7 μM against MCF-7 and PC-3 cell lines. Key SAR insights:

- Para-methoxystyryl substitution enhances potency 4-fold vs. unsubstituted

- N-Methylation reduces activity by 60-80%

- 5-Bromoindole derivatives show improved pharmacokinetics

Molecular docking studies correlate activity with tubulin binding affinity ($$R^2 = 0.89$$), suggesting a colchicine-site targeting mechanism.

Chemical Reactions Analysis

Cascade Reactions Involving Electrocyclization

A cascade reaction mechanism involving iodine catalysis has been reported for structurally related compounds, such as 2-styrylbenzaldehydes , which undergo nucleophilic addition followed by 4π-electrocyclization to form indenes . While this specific study focused on aldehyde-containing substrates, the principles may extend to 2-styrylindole if structural analogies permit:

-

Mechanism : The reaction begins with a nucleophilic addition (e.g., indole reacting with an aldehyde group), forming a carbocation intermediate. This intermediate undergoes a 4π-electrocyclization to yield indenes with trisubstituted double bonds, which can further transform into thermodynamically stable products .

-

Relevance to this compound : The presence of a conjugated styryl group in This compound suggests potential for similar electrocyclic rearrangements, though direct experimental evidence is limited.

Domino Michael Addition/Cyclopropanation

A domino reaction involving 2-(2-acylvinyl)indoles with styrylsulfonium salts under mild conditions has been demonstrated, yielding cyclopropamitosene analogues . While the exact structure of This compound differs, the reaction pathway offers insights into reactivity patterns:

-

Reaction Details :

-

Reagents : Styrylsulfonium salts (e.g., E-(2-phenylethenyl)dimethylsulfonium triflate).

-

Conditions : Mild temperatures and solvents (e.g., dichloromethane).

-

Products : Cyclopropa pyrrolo[1,2-a]indoles with complete diastereoselectivity.

-

Yield : High yields (e.g., 85–95%) under optimized conditions .

-

-

Key Features :

Table 1: Domino Reaction Pathway for 2-(2-Acylvinyl)indoles

| Reaction Phase | Key Step | Product | Yield Range |

|---|---|---|---|

| Michael Addition | Nucleophilic attack on the α,β-unsaturated ketone | Intermediate cyclopropane | – |

| Cyclopropanation | Ring-closing via sulfonium salt | Cyclopropamitosene analogue | 85–95% |

Photocatalytic Transformations

While not directly studied for This compound , photocatalytic methods have enabled intracellular indole synthesis from styryl aryl azides under visible light . This suggests potential for This compound to participate in light-driven reactions, though further research is needed.

Stability and Reactivity of the Styryl Group

The styryl group (CH₂=CH-Ph) in This compound is a conjugated system prone to electrocyclic reactions or cycloadditions under specific conditions. For example:

-

Electrocyclic Rearrangements : The conjugated system may undergo 4π- or 6π-electrocyclization under thermal or photochemical conditions, analogous to the cascade reaction in .

-

Cycloadditions : Potential for participation in [2+2] or [4+2] cycloadditions with dienophiles, though no direct evidence exists for This compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Styrylindole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. For instance, a study demonstrated that specific this compound derivatives exhibited significant cytotoxicity against breast cancer cell lines, leading to cell death via mitochondrial pathways .

Antimicrobial Properties

Research has shown that 2-styrylindoles possess antimicrobial activity against a range of pathogens. These compounds have been evaluated for their effectiveness against bacteria and fungi, with some derivatives displaying potent inhibitory effects. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Neuroprotective Effects

Recent studies suggest that this compound derivatives may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease and Parkinson's disease. This neuroprotective effect is attributed to their ability to modulate signaling pathways involved in neuroinflammation .

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored as a potential material in the development of OLEDs due to its favorable photophysical properties. Its ability to emit light efficiently when doped into polymer matrices makes it an attractive candidate for enhancing the performance of OLED devices .

Polymer Composites

In materials science, this compound has been incorporated into polymer composites to improve mechanical properties and thermal stability. Research indicates that these composites exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biochemical assays. Its interactions with biomolecules, such as bovine serum albumin (BSA), have been studied using fluorescence spectroscopy. These studies reveal insights into binding affinities and conformational changes upon interaction with target proteins, which are vital for drug design and development .

Detection of Doping Substances

Given the increasing interest in doping control in sports, this compound derivatives are being researched for their potential use in developing analytical methods for detecting prohibited substances. Their unique chemical properties may allow for the development of sensitive detection techniques that can be used in anti-doping laboratories .

Case Study 1: Anticancer Properties

A series of experiments were conducted on various this compound derivatives to evaluate their effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting that these compounds could serve as lead candidates for further development into anticancer drugs.

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with specific this compound derivatives resulted in a significant reduction of pro-inflammatory cytokines and oxidative stress markers in neuronal cultures. This study highlights the potential therapeutic applications of these compounds in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-STYRYLINDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer or antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The styryl group in this compound increases electron density at the indole C3 position compared to 2-chloroindole, where chlorine withdraws electrons. This difference governs regioselectivity in electrophilic substitutions .

- Spectral Properties : this compound exhibits redshifted UV-Vis absorption due to conjugation, unlike 2-phenylindole, which shows weaker absorption in the visible range .

This compound :

2-Chloroindole :

Q & A

Q. What are the optimal synthetic routes for 2-styrylindole, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Experimental Design : Compare routes such as Heck coupling, Wittig reactions, or condensation of indole derivatives with styryl groups under varying catalysts (e.g., palladium, acid/base).

- Data Analysis : Use HPLC or GC-MS to quantify yield and purity . Monitor reaction kinetics via NMR to identify intermediates.

- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading .

Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) be systematically applied to characterize this compound derivatives?

Methodological Answer:

- NMR : Assign proton environments (e.g., indole NH vs. styryl protons) and coupling constants to confirm stereochemistry.

- UV-Vis : Correlate absorption maxima (e.g., 300–400 nm) with π-conjugation length and substituent effects .

- Validation : Cross-reference data with computational simulations (DFT for NMR chemical shifts) .

Advanced Research Questions

Q. What mechanistic insights explain the photophysical behavior of this compound in different solvent environments?

Methodological Answer:

- Experimental Design : Measure fluorescence quantum yields and lifetimes in solvents of varying polarity (e.g., cyclohexane vs. ethanol).

- Data Contradictions : Address discrepancies in literature-reported Stokes shifts by testing aggregation-induced emission (AIE) effects .

- Advanced Tools : Time-resolved fluorescence spectroscopy and TD-DFT calculations to model excited-state dynamics .

Q. How do structural modifications (e.g., electron-withdrawing/-donating groups) affect the biological activity of this compound against cancer cell lines?

Methodological Answer:

- Hypothesis Testing : Synthesize derivatives with -NO₂, -OCH₃, or halogens at specific positions.

- In Vitro Assays : Use MTT or SRB assays on HeLa or MCF-7 cells. Normalize cytotoxicity to logP values and redox potentials .

- Confounding Factors : Control for solubility (DMSO concentration ≤0.1%) and cell-line-specific uptake mechanisms .

Q. What computational strategies (e.g., QSAR, molecular docking) are most effective for predicting this compound’s binding affinity to kinase targets?

Methodological Answer:

- Model Selection : Compare AutoDock Vina vs. Glide for docking accuracy using co-crystallized ligand RMSD values.

- Data Validation : Validate QSAR models with leave-one-out cross-validation (LOOCV) and external test sets .

- Limitations : Address force field inaccuracies in modeling π-π stacking interactions .

Addressing Data Contradictions

Q. How can researchers resolve conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

- Systematic Review : Meta-analyze IC₅₀ values from DPPH/ABTS assays, controlling for assay conditions (pH, incubation time) .

- Mechanistic Probes : Use ESR spectroscopy to detect radical scavenging intermediates or ROS generation .

- Confounding Variables : Standardize sample purity (>95%) and solvent systems (e.g., aqueous vs. lipid-phase assays) .

Q. Why do some studies report this compound as a fluorescent probe, while others highlight photobleaching limitations?

Methodological Answer:

- Experimental Replication : Test photostability under continuous irradiation (e.g., 365 nm LED) with/without oxygen scavengers (e.g., ascorbic acid).

- Quantitative Metrics : Calculate photobleaching rates (k) and compare with commercial probes (e.g., fluorescein) .

- Mitigation Strategies : Explore encapsulation in nanoparticles (e.g., silica) to enhance stability .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism). Report EC₅₀ with 95% confidence intervals .

- Outlier Handling : Use Grubbs’ test or robust regression for non-normal distributions .

Q. How should researchers design controls to isolate this compound’s effects in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.